molecular formula C14H19N5O2 B5138866 6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide

6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide

Cat. No. B5138866
M. Wt: 289.33 g/mol
InChI Key: MGNQEEHDVITGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of certain enzymes and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide involves its ability to inhibit certain enzymes, which play critical roles in various cellular processes. For example, it has been shown to inhibit protein kinases, which are involved in signal transduction pathways that regulate cell growth and differentiation. Additionally, it has been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide are dependent on the specific enzymes that it inhibits. For example, its inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while its inhibition of phosphodiesterases can lead to an increase in cyclic nucleotide levels, which can have various effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide in lab experiments is its potency as an enzyme inhibitor, which allows for the study of specific cellular processes. However, one limitation is its potential off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for the study of 6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide. For example, further research could investigate its potential as a drug candidate for the treatment of various diseases, as well as its potential as a tool for studying specific cellular processes. Additionally, the development of more selective inhibitors could help to minimize potential off-target effects and improve the specificity of its effects.

Synthesis Methods

The synthesis of 6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide involves several steps, including the reaction of 6-bromo nicotinamide with dimethylamine and isopropyl 5-amino-1,2,4-oxadiazole-3-carboxylate. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry and pharmacology, it has been studied for its inhibitory effects on certain enzymes, such as protein kinases and phosphodiesterases.

properties

IUPAC Name

6-(dimethylamino)-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9(2)14-17-11(18-21-14)8-16-13(20)10-5-6-12(15-7-10)19(3)4/h5-7,9H,8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNQEEHDVITGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CNC(=O)C2=CN=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide

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